molecular formula C14H12BrClN2O B11547818 2-{[(2-Amino-4-methylphenyl)imino]methyl}-4-bromo-6-chlorophenol

2-{[(2-Amino-4-methylphenyl)imino]methyl}-4-bromo-6-chlorophenol

Cat. No.: B11547818
M. Wt: 339.61 g/mol
InChI Key: WESZRWCENZHDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Amino-4-methylphenyl)imino]methyl}-4-bromo-6-chlorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom, a chlorine atom, and an imine group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Amino-4-methylphenyl)imino]methyl}-4-bromo-6-chlorophenol typically involves the condensation of 2-amino-4-methylphenol with 4-bromo-6-chlorosalicylaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Amino-4-methylphenyl)imino]methyl}-4-bromo-6-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-{[(2-Amino-4-methylphenyl)imino]methyl}-4-bromo-6-chlorophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Amino-4-methylphenyl)imino]methyl}-4-bromo-6-chlorophenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The bromine and chlorine atoms can enhance the compound’s reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2-Amino-4-methylphenyl)imino]methyl}-4-bromo-6-methoxyphenol
  • **2-{[(2-Amino-4-methylphenyl)imino]methyl}-4-bromo-6-fluorophenol
  • **2-{[(2-Amino-4-methylphenyl)imino]methyl}-4-bromo-6-iodophenol

Uniqueness

2-{[(2-Amino-4-methylphenyl)imino]methyl}-4-bromo-6-chlorophenol is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the imine and phenol groups provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C14H12BrClN2O

Molecular Weight

339.61 g/mol

IUPAC Name

2-[(2-amino-4-methylphenyl)iminomethyl]-4-bromo-6-chlorophenol

InChI

InChI=1S/C14H12BrClN2O/c1-8-2-3-13(12(17)4-8)18-7-9-5-10(15)6-11(16)14(9)19/h2-7,19H,17H2,1H3

InChI Key

WESZRWCENZHDCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.